molecular formula C12H14BrN3O B8295061 4-(4-bromo-2-methyl-1H-benzo[d]imidazol-6-yl)morpholine

4-(4-bromo-2-methyl-1H-benzo[d]imidazol-6-yl)morpholine

Cat. No. B8295061
M. Wt: 296.16 g/mol
InChI Key: UAZXISFGUILYFO-UHFFFAOYSA-N
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Description

4-(4-bromo-2-methyl-1H-benzo[d]imidazol-6-yl)morpholine is a useful research compound. Its molecular formula is C12H14BrN3O and its molecular weight is 296.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-bromo-2-methyl-1H-benzo[d]imidazol-6-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromo-2-methyl-1H-benzo[d]imidazol-6-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-bromo-2-methyl-1H-benzo[d]imidazol-6-yl)morpholine

Molecular Formula

C12H14BrN3O

Molecular Weight

296.16 g/mol

IUPAC Name

4-(7-bromo-2-methyl-3H-benzimidazol-5-yl)morpholine

InChI

InChI=1S/C12H14BrN3O/c1-8-14-11-7-9(6-10(13)12(11)15-8)16-2-4-17-5-3-16/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

UAZXISFGUILYFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2Br)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-6-(4-morpholinyl)-1-(phenylmethyl)-1H-benzimidazol-4-amine (2.3 g, 10 mmol) in aqueous HBr (50 mL) was added a solution of NaNO2 (720 mg, 10.5 mmol) in water (10 mL) dropwise at 0-5° C. After addition the mixture was stirred at 0° C. for 5 minutes, another solution of NaBr (3.1 g, 30 mmol) in aqueous HBr (50 mL) was added dropwise at 60° C. The resulting mixture was then heated to 80° C. for 30 minutes and then cooled to room temperature. It was neutralized with aqueous 2N NaOH and extracted with EtOAc (100 mL×3). The combined organic layers were concentrated in-vacuum and the residue was purified by silica gel chromatography eluted with petroleum ether:EtOAc=1:1 to give the desired product (1.7 g, 58%) as a white solid. 1H NMR (300 MHz, DMSO-d6): δ ppm 2.44 (s, 3H), 3.07 (t, 4H, J=4.8 Hz), 3.74 (t, 4H, J=4.8 Hz), 6.85 (d, 1H, J=1.8 Hz), 7.04 (d, 1H, J=1.8 Hz), 12.20 (br s, 1H); LC-MS: m/e=296 [M+1]+
Name
2-methyl-6-(4-morpholinyl)-1-(phenylmethyl)-1H-benzimidazol-4-amine
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
720 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

A mixture of 7-bromo-2-methyl-3H-benzo[d]imidazol-5-amine (25 g, 111 mmol), 1-bromo-2-(2-bromoethoxy)ethane (38 g, 166 mmol) and DIPEA (21 g, 166 mmol) in ethylene glycol (600 mL) was stirred at 100° C. for 20 h. It was cooled to rt, and diluted with water (200 mL) and extracted with DCM (300 mL×4). The combined organic layers were washed with brine, dried over sodium sulphate and evaporated. The residue was purified by column chromatography (eluted with petroleum ether/ethyl acetate=1/1) to give the product (19 g, 58%) as a yellow solid; LC/MS: MS (ES+) m/e 296 [M+H]+; 1H NMR (300 MHz, DMSO-d6) δ ppm 2.44 (s, 3H), 3.07 (t, J=4.8 Hz, 4H), 3.74 (t, J=4.8 Hz, 4H), 6.85 (d, J=2.1 Hz, 1H), 7.04 (d, J=2.1 Hz, 1H), 12.20 (s, 1H).
Name
7-bromo-2-methyl-3H-benzo[d]imidazol-5-amine
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
58%

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